molecular formula C7H5FO3 B1214506 3-Fluoro-4-hydroxybenzoic acid CAS No. 350-29-8

3-Fluoro-4-hydroxybenzoic acid

Cat. No. B1214506
CAS RN: 350-29-8
M. Wt: 156.11 g/mol
InChI Key: IUSDEKNMCOUBEE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzoic acid, with the chemical formula C₇H₅FO₃ , is a halo-substituted derivative of 4-hydroxybenzoic acid. It can be synthesized from 3-fluoro-4-methoxybenzoic acid through demethylation .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydroxybenzoic acid consists of a benzene ring with a hydroxyl group (OH) at the para position (position 4) and a fluorine atom (F) at the meta position (position 3). The linear formula is FC₆H₃(OH)CO₂H, and the molecular weight is 156.11 g/mol .


Chemical Reactions Analysis

3-Fluoro-4-hydroxybenzoic acid can participate in various chemical reactions, including esterification, amidation, and substitution reactions. For instance, it can be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids . These reactions allow for the modification and functionalization of the compound.


Physical And Chemical Properties Analysis

  • Melting Point : 154-158°C (literature value) .

Scientific Research Applications

Fluorinated Building Blocks

3-Fluoro-4-hydroxybenzoic acid is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased metabolic stability and improved bioavailability.

Synthesis of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate

This compound can be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate . This derivative could potentially have unique properties and applications, although further research would be needed to determine these.

Synthesis of 4-n-alkoxy-3-fluorobenzoic acids

3-Fluoro-4-hydroxybenzoic acid can also be used in the preparation of 4-n-alkoxy-3-fluorobenzoic acids . These compounds could have potential applications in various fields, including materials science and medicinal chemistry.

Synthesis of bis 3-fluoro-4-hydroxybenzoates

This compound can be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates . These are potent KCa2/3 pan-inhibitors , which means they could have potential applications in the treatment of diseases where the KCa2/3 channels play a role.

properties

IUPAC Name

3-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDEKNMCOUBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188530
Record name 3-Fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxybenzoic acid

CAS RN

350-29-8
Record name 3-Fluoro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, the 3-fluoro-4-methoxybenzoic acid (IV) was digested with HBr (20 ml) and glacial acetic acid (40 ml) overnight. Most of the acetic acid was distilled off and the remaining mixture was diluted with water. The precipitated benzoic acid was extracted in ether; the ether layer was dried, filtered and rotary evaporated to produce 11.0 g of the 3-fluoro-4-hydroxybenzoic acid (V).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

98.8 g of 3-fluoro-4-methoxy benzoic acid was mixed with 215 ml of concentrated hydrogen bromide solution and 215 ml of acetic acid and heated under reflux for 34 hours with stirring. Thereafter, the reaction mixture was cooled with water, and the precipitated crystal was filtered to obtain a blackish brown crystal. This crystal was recrystallized with water to obtain 77.73 g (yield: 86%) of a black crystal. Moreover, the use of this crystal itself caused no problem at the subsequent step though it may be changed into white by further purification.
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 3-fluoro-4-hydroxybenzoic acid be used to investigate microbial metabolic pathways?

A1: 3-Fluoro-4-hydroxybenzoic acid serves as a valuable tool for deciphering microbial metabolic pathways, particularly in the context of aromatic compound degradation. One study employed 3-fluorobenzoic acid in a methanogenic consortium capable of degrading m-cresol. [] The researchers observed a transient accumulation of 4-hydroxybenzoic acid upon the addition of 3-fluorobenzoic acid. [] This observation, coupled with the detection of other fluorinated metabolites, supported the proposed metabolic pathway for m-cresol degradation, which proceeds through the intermediates 4-hydroxy-2-methylbenzoic acid, 4-hydroxybenzoic acid, and finally benzoic acid. [] This example illustrates how introducing fluorinated analogs of naturally occurring metabolites can help elucidate the sequence of enzymatic transformations in complex biological systems.

Q2: What are the advantages of using fluorinated analogs like 3-fluoro-4-hydroxybenzoic acid in metabolic studies?

A2: Fluorinated analogs, such as 3-fluoro-4-hydroxybenzoic acid, offer several advantages in metabolic studies:

  • Mimicry of Natural Substrates: Fluorine, being similar in size to hydrogen, allows fluorinated compounds to mimic the natural substrates of enzymes involved in metabolic pathways. []
  • Metabolic Tracking: The presence of fluorine provides a convenient handle for tracking the fate of the molecule and its metabolites within a biological system. []
  • Pathway Interrogation: Accumulation of specific fluorinated intermediates can help identify bottlenecks or rate-limiting steps in a metabolic pathway, providing insights into the underlying enzymatic mechanisms. []

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